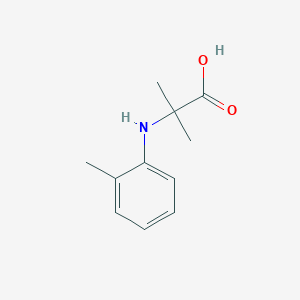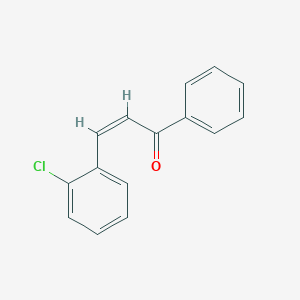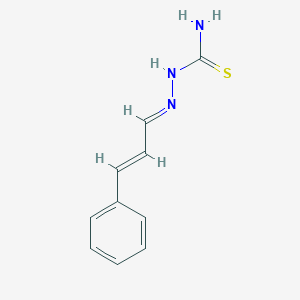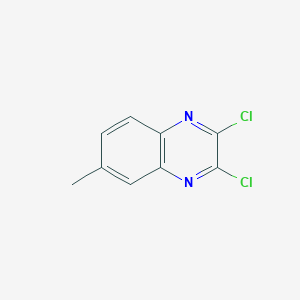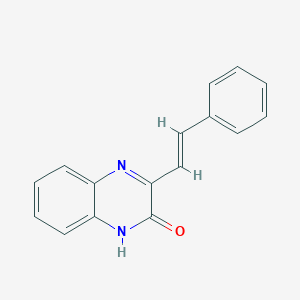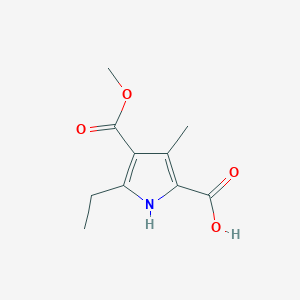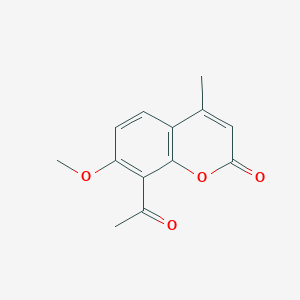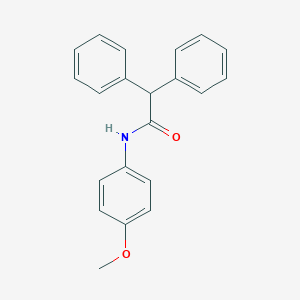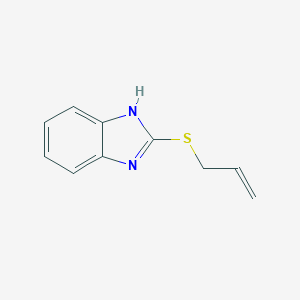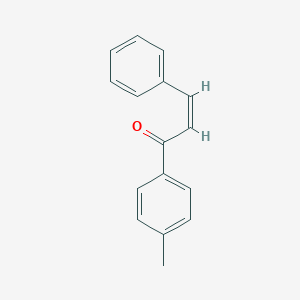
4-Nitroaminopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitroaminopyridine, also known as 4-NAP, is an organic compound that belongs to the class of aminopyridines. It is a yellow crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 4-Nitroaminopyridine is not fully understood. However, studies have shown that it acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to enhance synaptic transmission, improve cognitive function, and increase learning and memory. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Nitroaminopyridine in lab experiments include its high potency, selectivity, and ability to cross the blood-brain barrier. However, its limitations include its toxicity and potential side effects, which may limit its use in vivo studies.
Orientations Futures
There are several future directions for the use of 4-Nitroaminopyridine in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the development of new ligands and catalysts for organic synthesis. Additionally, this compound may be used as a tool for studying the mechanisms of neurotransmission and synaptic plasticity in the brain.
Méthodes De Synthèse
The synthesis of 4-Nitroaminopyridine can be achieved through various methods, including the reaction of 4-nitropyridine with ammonia or ammonium hydroxide. Another method involves the reduction of 4-nitropyridine N-oxide with zinc and hydrochloric acid. The synthesis of this compound can also be achieved through the catalytic hydrogenation of 4-nitro-2-aminopyridine.
Applications De Recherche Scientifique
4-Nitroaminopyridine has been used in various scientific research applications, including the synthesis of new compounds, drug discovery, and as a reagent in organic chemistry. This compound has been used to synthesize novel pyridine-based ligands and catalysts. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
26482-55-3 |
|---|---|
Formule moléculaire |
C5H5N3O2 |
Poids moléculaire |
139.11 g/mol |
Nom IUPAC |
N-pyridin-4-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |
Clé InChI |
CTHDGKOXYODVEB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1N[N+](=O)[O-] |
SMILES canonique |
C1=CN=CC=C1N[N+](=O)[O-] |
Autres numéros CAS |
26482-55-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



